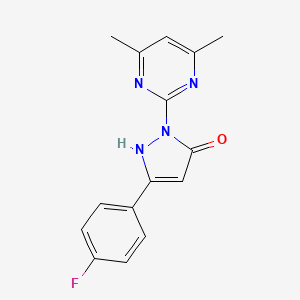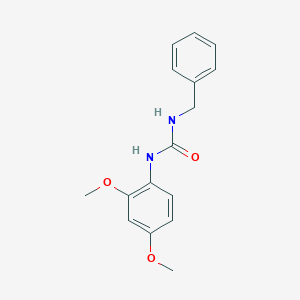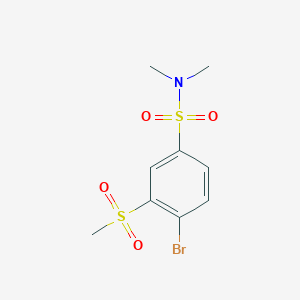![molecular formula C21H22FN3O2 B5377042 1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5377042.png)
1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone, also known as FPPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research due to its potential pharmacological properties.
作用机制
The exact mechanism of action of 1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone is not fully understood, but it is believed to act on the dopamine and serotonin receptors in the brain. 1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone has been shown to have a high affinity for the dopamine transporter, which may contribute to its potential therapeutic effects on Parkinson's disease and other dopamine-related disorders.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic effects. 1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone has also been shown to have analgesic and anti-inflammatory effects, which may be due to its ability to inhibit the production of prostaglandins and other inflammatory mediators.
实验室实验的优点和局限性
One advantage of using 1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone in lab experiments is its potential therapeutic effects on various diseases, which may provide valuable insights into the development of new treatments. However, one limitation of using 1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone is its potential toxicity and adverse effects, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone. One area of research is the development of new 1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone derivatives with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic effects of 1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone on other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to determine the safety and toxicity of 1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone and its derivatives.
Conclusion
In conclusion, 1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone is a synthetic compound that has been widely used in scientific research due to its potential pharmacological properties. It has been shown to have potential therapeutic effects on various diseases, including Parkinson's disease, schizophrenia, and depression. 1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone has also been studied for its potential use as an analgesic and anti-inflammatory agent. While there are advantages and limitations to using 1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone in lab experiments, there are several future directions for research on 1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone, including the development of new derivatives and investigation of its potential therapeutic effects on other diseases.
合成方法
1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone can be synthesized through a multi-step process that involves the reaction of 4-fluoroaniline with ethyl 2-bromoacetate to produce ethyl 2-(4-fluorophenyl)-2-oxoacetate. The resulting compound is then reacted with 4-phenylpiperazine to produce 1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone.
科学研究应用
1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone has been used in various scientific research studies, particularly in the field of pharmacology. It has been shown to have potential therapeutic effects on various diseases, including Parkinson's disease, schizophrenia, and depression. 1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone has also been studied for its potential use as an analgesic and anti-inflammatory agent.
属性
IUPAC Name |
1-(4-fluorophenyl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c22-17-6-8-19(9-7-17)25-15-16(14-20(25)26)21(27)24-12-10-23(11-13-24)18-4-2-1-3-5-18/h1-9,16H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYRRTOANHYWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5376960.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B5376965.png)
![3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5376979.png)
![4-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}benzamide](/img/structure/B5376985.png)
![2-bromo-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5376993.png)



![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5377018.png)
![8-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B5377023.png)
![4-amino-2-{[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B5377027.png)
![2-{4-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B5377035.png)
![2-[tert-butyl(methyl)amino]ethyl 3-(4-methoxyphenyl)acrylate hydrochloride](/img/structure/B5377046.png)
![2-[2-(2-furyl)vinyl]-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5377058.png)